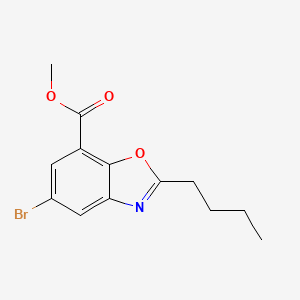

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide” often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can yield cyanoacetamide derivatives, which are considered one of the most important precursors for heterocyclic synthesis .Chemical Reactions Analysis

Cyanoacetamide derivatives, which “3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide” may be similar to, are known to react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications

Inhibitory Activity in Metalloenzymes

3-Amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is utilized in the synthesis of novel compounds with significant inhibitory activity against metalloenzymes like carbonic anhydrase (Ulus et al., 2013). These findings are valuable for understanding the structure-activity relationships in metalloenzyme inhibition.

Antibiotic and Antibacterial Properties

Research on derivatives of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has shown potential in the development of new antibiotic and antibacterial drugs, particularly against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Role in Enantioselective Catalysis

The compound has been implicated in the synthesis of α-amino ketones through direct enantioselective acylation, which is significant in the field of asymmetric synthesis and the production of valuable chemical compounds (Shu et al., 2020).

Solid-Phase Synthesis Applications

Its derivatives have been used in solid-phase synthesis methods, particularly in the preparation of complex compounds like benzodiazepin-2-ones (Lee et al., 1999). This showcases the compound's utility in advanced organic synthesis techniques.

Photorelease in Biological Studies

Derivatives of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide have been utilized in the synthesis of compounds for the rapid photorelease of neuroactive amino acids, which is crucial in the study of neurological functions and disorders (Papageorgiou et al., 2004).

Diuretic Activity

Studies have indicated that certain derivatives exhibit diuretic activity, suggesting potential applications in the treatment of conditions requiring diuresis (Yar et al., 2009).

Synthesis of Metal Complexes as Enzyme Inhibitors

The compound has been employed in synthesizing novel metal complexes which act as potent inhibitors of human carbonic anhydrase isoenzymes, suggesting applications in the treatment of diseases associated with these enzymes (Büyükkıdan et al., 2013).

Use in Antitubercular Agents

It has also been used in synthesizing compounds with antitubercular activity, contributing to the development of new treatments for tuberculosis (Samadhiya et al., 2013).

Future Directions

The future directions for research on “3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name |

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIBMQYEKZVDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)

![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)

![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)